molecular formula C6H10ClNO B6588260 N-cyclopropyl-N-ethylcarbamoyl chloride CAS No. 43173-27-9

N-cyclopropyl-N-ethylcarbamoyl chloride

Cat. No.: B6588260
CAS No.: 43173-27-9
M. Wt: 147.60 g/mol
InChI Key: PDGIMVLTTGTYMZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethylcarbamoyl chloride is an organic compound with the molecular formula C6H10ClNO It is a carbamoyl chloride derivative, characterized by the presence of a cyclopropyl group and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N-ethylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamoyl chloride product.

Another method involves the use of phosgene as a chlorinating agent. In this process, cyclopropylamine is reacted with phosgene in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-ethylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form N-cyclopropyl-N-ethylcarbamic acid and hydrochloric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and the use of a suitable solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous sodium hydroxide solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under an inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Carbamates, ureas, and thiocarbamates.

    Hydrolysis: N-cyclopropyl-N-ethylcarbamic acid and hydrochloric acid.

    Reduction: N-cyclopropyl-N-ethylamine.

Scientific Research Applications

N-cyclopropyl-N-ethylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as the synthesis of carbamate-protected amino acids and peptides.

    Medicine: It serves as a building block in the development of drugs, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylcarbamoyl chloride involves its reactivity as a carbamoylating agent The compound can transfer its carbamoyl group to nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-ethylcarbamoyl chloride
  • N-cyclopropyl-N-methylcarbamoyl chloride
  • N-cyclopropyl-N-isopropylcarbamoyl chloride

Uniqueness

N-cyclopropyl-N-ethylcarbamoyl chloride is unique due to the presence of both a cyclopropyl group and an ethyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in specific synthetic applications.

Properties

CAS No.

43173-27-9

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

N-cyclopropyl-N-ethylcarbamoyl chloride

InChI

InChI=1S/C6H10ClNO/c1-2-8(6(7)9)5-3-4-5/h5H,2-4H2,1H3

InChI Key

PDGIMVLTTGTYMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)Cl

Purity

95

Origin of Product

United States

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